4-Hydroxy-6-methylpyrimidine 4-Hydroxy-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 156647-96-0
VCID: VC21094892
InChI: InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
SMILES: CC1=CC(=O)NC=N1
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol

4-Hydroxy-6-methylpyrimidine

CAS No.: 156647-96-0

Cat. No.: VC21094892

Molecular Formula: C5H6N2O

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-6-methylpyrimidine - 156647-96-0

Specification

CAS No. 156647-96-0
Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
IUPAC Name 4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
Standard InChI Key LHRIUKSRPHFASO-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=O)N=CN1
SMILES CC1=CC(=O)NC=N1
Canonical SMILES CC1=CC(=O)N=CN1

Introduction

Physical and Chemical Properties

Physical Properties

4-Hydroxy-6-methylpyrimidine is typically observed as a white to light brown crystalline solid with the following physical characteristics:

PropertyValueReference
Molecular Weight110.12 g/mol
Melting Point145-150°C
Boiling Point192.1±23.0°C (Predicted)
Density1.22±0.1 g/cm³ (Predicted)
Physical StateSolid
ColorWhite to brown
SolubilitySoluble in organic solvents such as DMSO

Tautomerism and Structural Features

One of the most significant characteristics of 4-Hydroxy-6-methylpyrimidine is its ability to exist in multiple tautomeric forms. The compound primarily exists in a lactam-lactim tautomeric equilibrium, with the lactam form (4(3H)-pyrimidinone, 6-methyl-) predominating in solution . These tautomeric forms have been extensively studied using various spectroscopic techniques including IR, NMR, and UV spectroscopy.

Tautomeric FormDescriptionPredominance
Lactam-lactim form4-hydroxy tautomerDominant in solid state
Dilactam form4-keto tautomerMinor in solution
Zwitterionic formsCharged speciesPresent in aqueous solutions

Spectroscopic Properties

Spectroscopic data provides valuable insights into the electronic structure and reactivity of 4-Hydroxy-6-methylpyrimidine:

¹H NMR Spectroscopy: The ¹H NMR spectrum typically shows signals for the methyl group (δ ~2.1 ppm) and aromatic protons. The hydroxyl proton often appears as a broad signal at δ ~10-12 ppm.

¹³C NMR Spectroscopy: The spectrum reveals characteristic signals for the carbonyl carbon (δ ~160-170 ppm) and aromatic carbons (δ ~150-160 ppm).

IR Spectroscopy: Key peaks include O-H stretches (3200-3500 cm⁻¹), C=O stretches (1640-1680 cm⁻¹), and C-N vibrations (1200-1300 cm⁻¹).

UV Spectroscopy: The UV-vis spectrum shows characteristic absorption bands that can shift depending on the pH, reflecting changes in protonation states .

Synthesis Methods

Classical Synthetic Routes

Several synthetic approaches have been developed for the preparation of 4-Hydroxy-6-methylpyrimidine:

  • Condensation Method: One of the most common approaches involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide in methanol.

  • Industrial Production: Industrial synthesis often utilizes malonic ester (such as dimethyl malonate or diethyl malonate) and formamide or formamidine hydrochloride as raw materials.

  • From 4,6-Dihydroxypyrimidine: 4-Hydroxy-6-methylpyrimidine can also be synthesized through modifications of 4,6-dihydroxypyrimidine derivatives .

Modern Synthetic Approaches

Recent advances in synthetic methodologies have introduced more efficient routes to 4-Hydroxy-6-methylpyrimidine:

Microwave-Assisted Synthesis: Research has demonstrated that microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of 4-hydroxy-pyrimidine derivatives . For example, the reaction of 4-hydroxy-6-methyl-2-pyrone with primary amines under microwave conditions has been shown to proceed efficiently to give corresponding N,N'-disubstituted 4-amino-6-methyl-2-pyridones in excellent yields (90-93%) .

Chemical Reactivity and Behavior

Acid-Base Properties

4-Hydroxy-6-methylpyrimidine exhibits interesting acid-base behavior that has been extensively studied:

Protonation Behavior: In acidic media, this compound undergoes multistage protonation. Studies have determined the protonation constants in sulfuric acid medium, with the first protonation (log K₁) at -1.48 ± 0.11 and the second protonation (log K₂) at -3.70 ± 0.08.

pKa Value: The predicted pKa value is approximately 9.46 ± 0.40, indicating moderate acidity of the hydroxyl group .

Effect of Substituents: Research has shown that alkyl substituents in position 2 increase the basicity of the compound, while nitro groups in position 5 lead to its decrease .

Nucleophilic Substitution Reactions

The hydroxyl group in 4-Hydroxy-6-methylpyrimidine can be readily substituted with nucleophiles:

Amination Reactions: The hydroxyl group can be replaced by amino groups through reaction with primary amines. For example, studies have demonstrated convenient replacement of the hydroxy group by amino groups under microwave irradiation .

Mechanism: These substitutions typically proceed through addition-elimination mechanisms, with the hydroxyl group serving as a leaving group after activation .

Tautomerism and Stability

The tautomeric equilibrium of 4-Hydroxy-6-methylpyrimidine has significant implications for its reactivity:

Dimerization: Under certain conditions, 4,6-dihydroxypyrimidine (a structural analog) can undergo dimerization. Studies have shown that this process can be suppressed in acidic media .

Stability in Solution: The stability of various tautomeric forms depends on solvent polarity and pH. In DMSO solutions, the lactam-lactim form predominates, while in aqueous solutions, zwitterionic forms can become more significant .

Applications in Research and Industry

Pharmaceutical Applications

4-Hydroxy-6-methylpyrimidine serves as an important scaffold in medicinal chemistry:

  • Building Block for Drug Synthesis: It is used as a precursor for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.

  • Tyrosine Kinase Inhibitors: The compound has been utilized in the synthesis of novel pyrimidine, 3-cyanopyridine, and m-amino-N-phenylbenzamide derivatives as tyrosine kinase inhibitors .

  • Urease Inhibition: Studies have reported that 4,6-dihydroxypyrimidine derivatives exhibit urease inhibitory activity with IC₅₀ values between 22.6 ± 1.14-117.4 ± 0.73 μM .

Chemical Synthesis Applications

The compound finds applications in various synthetic processes:

  • Synthesis of Heterocyclic Compounds: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Supramolecular Chemistry: Research has demonstrated its use in the design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs .

  • Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.

Biological Relevance

Role in Vitamin B1 Biosynthesis

One of the most significant biological roles of pyrimidine derivatives related to 4-Hydroxy-6-methylpyrimidine is in the biosynthesis of thiamine (Vitamin B1):

Thiamine Biosynthesis Pathway: In prokaryotic thiamine biosynthesis, the pyrimidine moiety (4-amino-5-hydroxymethyl-2-methyl-pyrimidine pyrophosphate or HMP-PP) is derived from aminoimidazole ribotide (AIR), an intermediate of the purine biosynthesis pathway .

Enzymatic Transformations: The enzyme ThiC catalyzes AIR to form hydroxymethyl pyrimidine phosphate (HMP-P), which is then phosphorylated to HMP-PP by Hydroxymethyl pyrimidine kinase (ThiD) .

Relevance to Biochemical Studies

4-Hydroxy-6-methylpyrimidine and similar pyrimidine derivatives have been extensively studied in biochemical research:

  • Enzyme Mechanisms: The compound is used in the study of enzyme mechanisms and metabolic pathways.

  • Biosynthetic Investigations: Researchers have employed structurally similar pyrimidines to investigate biosynthetic pathways, particularly in microorganisms .

  • Metabolic Pathways: Studies involving 4-hydroxy-pyrimidine derivatives have contributed to our understanding of various metabolic pathways in different organisms .

ClassificationDetailsReference
GHS PictogramsGHS05, GHS07
Signal WordWarning/Danger
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H302: Harmful if swallowed
H318: Causes serious eye damage
Precautionary StatementsP264: Wash skin thoroughly after handling
P280: Wear protective gloves/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes
Storage ConditionRecommendationReference
TemperatureRoom Temperature (Recommended in a cool and dark place, <15°C)
AtmosphereStore under inert gas
Conditions to AvoidAir Sensitive
Special PrecautionsTake off contaminated clothing and wash before reuse

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